molecular formula C14H12N2O3 B11858531 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid CAS No. 89781-93-1

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid

Cat. No.: B11858531
CAS No.: 89781-93-1
M. Wt: 256.26 g/mol
InChI Key: GIHHIFXJQAXAFH-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is a heterocyclic compound featuring a chromene backbone fused with an imidazole ring and a carboxylic acid substituent. The chromene core (2H-chromene) is substituted with a methyl group at position 2 and an imidazole moiety at position 3, while position 7 hosts a carboxylic acid group. This structure combines the π-conjugated chromene system, known for photochemical properties, with the imidazole ring’s bioactivity and the carboxylic acid’s ionizable nature.

Properties

CAS No.

89781-93-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2H-chromene-7-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)6-10-2-3-11(14(17)18)7-13(10)19-9/h2-9H,1H3,(H,17,18)

InChI Key

GIHHIFXJQAXAFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=C(C=C2)C(=O)O)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Bicyclic Chromene Scaffold Formation

The synthesis begins with constructing the 2-methyl-2H-chromene-7-carboxylic acid backbone. A common approach involves the Pechmann condensation, where substituted salicylaldehydes react with β-keto esters under acidic conditions. For example, 5-methylsalicylaldehyde and dimethyl malonate undergo condensation in the presence of sulfuric acid to yield 7-methylcoumarin-3-carboxylic acid methyl ester. Subsequent hydrolysis of the methyl ester with aqueous NaOH produces the free carboxylic acid intermediate.

Imidazole Functionalization

Introducing the imidazol-1-yl group at position 3 typically employs nucleophilic substitution or metal-catalyzed coupling. In the patented method, 3-bromo-2-methyl-2H-chromene-7-carboxylic acid reacts with imidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to form the target compound. Key reaction parameters include:

ParameterOptimal ConditionYield (%)
SolventDimethylformamide (DMF)78
Temperature (°C)110-
Reaction Time (h)12-
Catalyst Loading5 mol% Pd(OAc)₂-

This method achieves moderate yields but requires careful control of steric hindrance due to the methyl group at position 2.

Enzymatic Catalysis in Continuous-Flow Systems

Lipase-Mediated Ester Hydrolysis

Recent advances leverage enzymatic catalysis for greener synthesis. Lipase TL IM, immobilized on porous polymer beads, facilitates hydrolysis of the methyl ester precursor (3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid methyl ester) in continuous-flow microreactors. Key advantages include:

  • Solvent Efficiency : Methanol as a co-solvent enhances enzyme activity and substrate solubility.

  • Residence Time : A flow rate of 17.8 μL/min and 35-minute residence time optimize conversion rates.

  • Spatiotemporal Yield (STY) : 210.4 g h⁻¹ L⁻¹ biocatalyst, surpassing batch reactor efficiency.

Process Optimization

Comparative studies reveal the impact of temperature and enzyme reuse:

Temperature (°C)Conversion (%)Enzyme Reuse CyclesResidual Activity (%)
3062385
4089572
5076265

Optimal performance occurs at 40°C, balancing reaction kinetics and enzyme stability.

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Traditional Method : 78% yield, ≥95% purity (HPLC).

  • Enzymatic Method : 89% yield, ≥98% purity (NMR).

Environmental Impact

The enzymatic route reduces waste solvent generation by 40% compared to traditional DMF-based protocols.

Industrial-Scale Production Strategies

Crystallization and Purification

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 218–220°C.

Quality Control

  • Spectroscopic Validation : 1H^1\text{H} NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, imidazole), 7.89 (d, J=8.4J = 8.4 Hz, 1H, H-6), 6.92 (s, 1H, H-8), 2.41 (s, 3H, CH₃).

  • HPLC : Retention time 6.7 min (C18 column, 70:30 acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and various substituted imidazole and chromene compounds .

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the chromene structure can interact with biological membranes and proteins. These interactions can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid chromene-imidazole-carboxylic acid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Imidazole-Containing Compounds
Compound Core Structure Key Substituents Functional Groups Notable Features References
Target Compound 2H-Chromene 2-methyl, 3-imidazole, 7-carboxylic acid Carboxylic acid, Imidazole Combines chromene’s conjugation with imidazole bioactivity and carboxylic acid solubility -
2-Imidazol-carboxaldehyde (2-IC) Imidazole Aldehyde at C2 Aldehyde pH-dependent hydration (forms gem-diol in acidic conditions); photochemical reactivity
3-(1H-Imidazol-1-yl)propanenitrile Propanenitrile Imidazole at terminal Nitrile Precursor for ionic liquids; weak C–H⋯N hydrogen bonds stabilize crystal packing
Propanaminium dinitrophenolate salt Imidazolium cation Propanaminium, dinitrophenolate anion Carboxylate, nitro Extensive hydrogen bonding (N–H⋯O/N) and π-π interactions in crystal lattice
Key Observations:
  • Chromene vs. Other Cores: The target compound’s chromene backbone distinguishes it from analogs with simpler alkyl chains (e.g., propanenitrile) or purely aromatic systems.
  • Functional Groups :
    • The carboxylic acid group enhances aqueous solubility in basic conditions and enables salt formation, unlike the aldehyde (2-IC) or nitrile (propanenitrile analog).
    • The imidazole ring contributes to hydrogen bonding and π-π stacking, similar to observations in propanaminium salts .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound 2-IC Propanenitrile Analog Propanaminium Salt
Solubility High in polar solvents (via –COOH) Moderate (pH-dependent hydration) Low (nitrile group) High in polar solvents (ionic nature)
Acidity pKa ~4–5 (carboxylic acid) pKa1 ~2.3 (aldehyde), pKa2 ~7.8 (imidazole) Non-acidic (nitrile) Cationic imidazolium (pKa ~7)
Hydrogen Bonding Strong (COOH⋯N/O) Moderate (gem-diol formation) Weak (C–H⋯N) Extensive (N–H⋯O/N and π-π)
Crystallinity Likely crystalline (analogous to salts) Amorphous (hydration-dependent) Low-melting solid (37°C) Highly crystalline (3D H-bond network)
Key Findings:
  • pH-Dependent Behavior : Unlike 2-IC, which undergoes hydration to form gem-diols under acidic conditions , the target compound’s carboxylic acid group will deprotonate in basic media, altering solubility and reactivity.
  • Thermal Stability : The propanaminium salt’s high melting point (468–475 K) suggests that ionic interactions enhance stability, a feature the target compound may share if it forms salts.
Table 3: Bioactivity Comparison
Compound Reported Bioactivity Mechanism Target Compound’s Potential Advantage
2-IC Photochemical reactivity Gem-diol formation under UV light Chromene’s inherent fluorescence may enable dual photodynamic/chemotherapeutic action
Propanaminium salts Antifungal, antibacterial Disruption of microbial membranes Carboxylic acid may enhance solubility and target specificity

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Formation of the chromene backbone : Use a condensation reaction between substituted salicylaldehyde derivatives and β-keto esters under acidic conditions (e.g., acetic acid) to form the 2H-chromene scaffold .

Imidazole coupling : Introduce the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, refluxing with 1H-imidazole derivatives in acetic acid (3–5 hours) has been effective for similar compounds .

Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH) yields the carboxylic acid group .
Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., sodium acetate) significantly impact yield. For instance, acetic acid as a solvent enhances imidazole coupling efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the chromene backbone (e.g., signals at δ 6.5–8.5 ppm for aromatic protons) and imidazole ring (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1720 cm1^{-1}) and imidazole C=N stretches (1500–1600 cm1^{-1}) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential irritants (e.g., acetic acid vapors) .
  • Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with local regulations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity for target proteins?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., kinases or GPCRs). Focus on the imidazole ring’s hydrogen-bonding potential and chromene’s hydrophobic interactions .
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • SAR Analysis : Modify substituents (e.g., methyl groups on chromene) and compare computed vs. experimental IC50_{50} values to refine activity .

Q. How do researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer :

  • Solubility Profiling : Conduct systematic studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) .
  • Data Interpretation : Account for pH-dependent ionization of the carboxylic acid group (pKa ~4–5), which enhances solubility in basic media .
  • Contradiction Mitigation : Cross-validate with HPLC retention times under varied mobile-phase conditions .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS .
  • Stabilization Techniques :
    • Microencapsulation : Use PLGA nanoparticles to protect the carboxylic acid group from hydrolysis .
    • Prodrug Design : Convert the carboxylic acid to an ester prodrug, which hydrolyzes in vivo .

Q. How can researchers design assays to evaluate the compound’s inhibition of cyclooxygenase (COX) isoforms?

Methodological Answer :

  • Enzyme Assays : Use recombinant COX-1/COX-2 in a fluorometric assay with arachidonic acid as substrate. Measure inhibition via IC50_{50} values .
  • Control Experiments : Include indomethacin (COX-1 inhibitor) and celecoxib (COX-2 inhibitor) as benchmarks .
  • Data Analysis : Compare dose-response curves (GraphPad Prism) to assess isoform selectivity .

Q. What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities at 254 nm .
  • LC-HRMS : Identify impurities via exact mass (e.g., unreacted imidazole intermediates) with <0.1% detection limits .
  • Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer :

  • CYP Inhibition Assays : Use human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
  • Mechanistic Insights : Determine if inhibition is competitive (Ki_i values) or mechanism-based (time-dependent) .
  • Implications : High CYP inhibition may necessitate structural modifications to reduce drug-drug interaction risks .

Q. What experimental controls are essential when studying the compound’s antioxidant activity?

Methodological Answer :

  • Positive Controls : Include Trolox or ascorbic acid in DPPH/ABTS radical scavenging assays .
  • Negative Controls : Use solvent-only samples to account for background absorbance .
  • Data Normalization : Express activity as % inhibition relative to controls (mean ± SD, n=3) .

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